molecular formula C6H4N2O B1248351 Oxazolo[4,5-b]pyridine CAS No. 273-97-2

Oxazolo[4,5-b]pyridine

Cat. No.: B1248351
CAS No.: 273-97-2
M. Wt: 120.11 g/mol
InChI Key: QNNHQVPFZIFNFK-UHFFFAOYSA-N
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Description

Oxazolo[4,5-b]pyridine is a mancude organic heterobicyclic parent and an oxazolopyridine.

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Oxazolo[4,5-b]pyridine derivatives exhibit significant anti-inflammatory and analgesic activities. Some of these derivatives have been found to be comparable to phenylbutazone or indomethacin in their effectiveness, but without causing irritation in the gastrointestinal tract, which is a common side effect of acidic anti-inflammatory compounds (Clark et al., 1978).

Chemistry and Synthesis

Recent advances in the chemistry of heterocycles incorporating this compound and oxazolo[5,4-b]pyridine skeletons have been explored. These studies include the synthesis of these compounds from accessible aminopyridinol derivatives or aminopyridines, and the reactivity of substituents attached to the ring carbon or nitrogen atoms (Monier et al., 2020).

Antimicrobial Activity

2-(Substituted)this compound derivatives demonstrate strong antimicrobial activities against various bacteria strains and drug-resistant isolates. Some compounds showed better activity than established antibiotics like ampicillin and gentamicin. Molecular docking and dynamics simulations using the DNA gyrase enzyme have been performed to evaluate the interactions of these compounds (Celik et al., 2021).

Anticancer Activity

This compound derivatives have also been tested for their anticancer properties. For instance, 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives exhibited good anticancer activity against various human cancer cell lines including breast, lung, colon, and ovarian cancer (Kokkiligadda et al., 2020). Additionally, this compound-based triazoles were synthesized and screened for their anticancer activities, showing promising results in in vitro studies (Sireesha et al., 2021).

Fluorescence Properties

The fluorescence behavior of new dyes based on the this compound ring has been investigated. It was found that the introduction of electron-withdrawing and electron-donating groups into these molecules causes an increase in their ground and excited state dipole moments. These compounds, under certain conditions, can form fluorescing cations in the presence of inorganic acid (Mac et al., 2007).

Quantum Chemical Study

This compound derivatives have been subject to quantum chemical studies to understand their excited-state intramolecular charge transfer properties. These studies provide insights into the electronic structures, absorption, and fluorescence spectra, and the effect of substituents and protonation on these properties (He et al., 2012).

Mechanism of Action

Target of Action

Oxazolo[4,5-b]pyridine derivatives have been studied for their potential as inhibitors of cytochrome P450 CYP17 . This enzyme is responsible for the biosynthesis of precursors of both androgens and estrogen . Therefore, the primary target of this compound is the cytochrome P450 CYP17 enzyme.

Mode of Action

It is known that this compound derivatives can inhibit the function of this enzyme . This inhibition could potentially lead to a decrease in the production of androgens and estrogen, which are crucial for the growth and proliferation of certain types of cancer cells.

Biochemical Pathways

This compound’s action on the cytochrome P450 CYP17 enzyme affects the steroidogenic pathway . This pathway is responsible for the production of steroid hormones, including androgens and estrogen. By inhibiting cytochrome P450 CYP17, this compound can potentially disrupt the production of these hormones, affecting the growth and proliferation of hormone-dependent cancer cells.

Pharmacokinetics

The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness

Result of Action

This compound has shown a remarkable variety of biological activities such as antibacterial, anticancer, and antiproliferative . It has been tested for anticancer activity against four human cancer cell lines including breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780) using etoposide as a standard drug . Most of the tested compounds exhibited good to moderate anticancer activities in comparison with the standard .

Safety and Hazards

Oxazolo[4,5-b]pyridine is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Research on Oxazolo[4,5-b]pyridine is ongoing, with a focus on its potential applications in medicinal chemistry. For instance, its derivatives have shown promising results as potential antibacterial agents . Furthermore, the compound’s perturbation of sphingolipid metabolism in Trypanosoma brucei suggests it could be a promising drug target in this parasitic protozoa .

Biochemical Analysis

Biochemical Properties

Oxazolo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sirtuins, a family of NAD±dependent deacetylases, which are involved in regulating metabolic pathways, stress responses, and aging . The interaction between this compound and sirtuins enhances the deacetylase activity of these enzymes, thereby modulating various cellular processes.

Cellular Effects

This compound exerts significant effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate sirtuins, leading to changes in gene expression and metabolic pathways . This activation can result in enhanced cellular stress resistance, improved metabolic efficiency, and potentially increased lifespan. Additionally, this compound has been shown to affect the proliferation and differentiation of certain cell types, making it a compound of interest in cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It acts as an activator of sirtuins by binding to their active sites and enhancing their deacetylase activity . This interaction leads to the removal of acetyl groups from lysine residues on target proteins, resulting in changes in protein function and gene expression. Additionally, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of sirtuins and continued modulation of metabolic pathways . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to activate sirtuins and improve metabolic efficiency without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the sphingolipid metabolism pathway, leading to the accumulation of ceramides in certain cell types . This effect on sphingolipid metabolism can have significant implications for cellular signaling and stress responses. Additionally, this compound interacts with enzymes involved in glycolysis and oxidative phosphorylation, further modulating cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . Transporters such as ATP-binding cassette (ABC) transporters play a role in the cellular uptake and distribution of this compound, influencing its bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with sirtuins and other target proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization of this compound, directing it to specific compartments or organelles . This targeted localization is essential for the compound’s ability to modulate cellular processes effectively.

Properties

IUPAC Name

[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)8-4-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNHQVPFZIFNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435551
Record name oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-97-2
Record name oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-3-hydroxypyridine (25 g, 227 mmol), triethylorthoformate (75 mL) and p-toluenesulfonic acid (61 mg) was heated at 140° C. for 8 h. Excess triethylorthoformate was removed under vacuum. The product was crystallized from ethyl acetate to yield 22.5 g of oxazolo[4,5-b]pyridine.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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